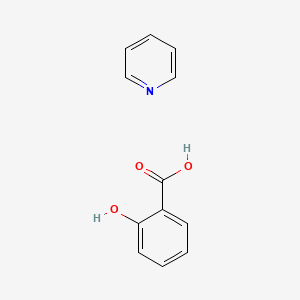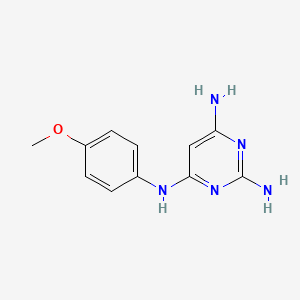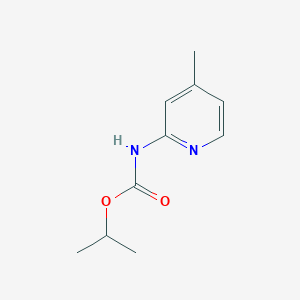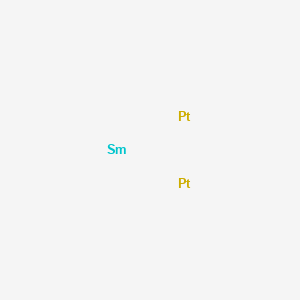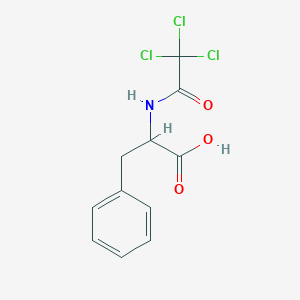![molecular formula C19H23FO4 B14722160 (4As,4bs,10as,10br,11s,12as)-10b-fluoro-11-hydroxy-10a,12a-dimethyl-3,4,4a,5,6,10a,10b,11,12,12a-decahydro-2h-naphtho[2,1-f]chromene-2,8(4bh)-dione CAS No. 13258-79-2](/img/structure/B14722160.png)
(4As,4bs,10as,10br,11s,12as)-10b-fluoro-11-hydroxy-10a,12a-dimethyl-3,4,4a,5,6,10a,10b,11,12,12a-decahydro-2h-naphtho[2,1-f]chromene-2,8(4bh)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (4As,4bs,10as,10br,11s,12as)-10b-fluoro-11-hydroxy-10a,12a-dimethyl-3,4,4a,5,6,10a,10b,11,12,12a-decahydro-2h-naphtho[2,1-f]chromene-2,8(4bh)-dione is a complex organic molecule with a unique structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4As,4bs,10as,10br,11s,12as)-10b-fluoro-11-hydroxy-10a,12a-dimethyl-3,4,4a,5,6,10a,10b,11,12,12a-decahydro-2h-naphtho[2,1-f]chromene-2,8(4bh)-dione involves several steps, including the formation of the core naphthochromene structure and the introduction of the fluoro and hydroxy functional groups. Typical reaction conditions include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The fluoro group can be reduced to a hydrogen atom.
Substitution: The fluoro group can be substituted with other functional groups, such as amino or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the fluoro group would yield a hydrogenated product.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure and functional groups make it a valuable intermediate in organic synthesis.
Biology
In biology, the compound may have potential as a biochemical probe or as a lead compound for drug development. Its ability to interact with biological molecules could be explored for therapeutic applications.
Medicine
In medicine, the compound could be investigated for its pharmacological properties. Its structural features suggest potential activity as an anti-inflammatory, antiviral, or anticancer agent.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it a versatile compound for various industrial applications.
Wirkmechanismus
The mechanism of action of (4As,4bs,10as,10br,11s,12as)-10b-fluoro-11-hydroxy-10a,12a-dimethyl-3,4,4a,5,6,10a,10b,11,12,12a-decahydro-2h-naphtho[2,1-f]chromene-2,8(4bh)-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s functional groups and stereochemistry allow it to bind to these targets and modulate their activity, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3S,4aS,4bS,10aS,10bR,11S,12aS)-10b-fluoro-1,11-dihydroxy-1-(hydroxymethyl)-3,10a,12a-trimethyl-1,3,4,4a,4b,5,6,10a,10b,11,12,12a-dodecahydro-2,8-chrysenedione
- (3R,4aS,4bS,10aS,10bR,11S,12aS)-10b-fluoro-1,11-dihydroxy-3,10a,12a-trimethyl-2,8-dioxo-1,2,3,4,4a,4b,5,6,8,10a,10b,11,12,12a-tetradecahydrochrysen-1-yl)methyl dihydrogen phosphate
Uniqueness
The uniqueness of (4As,4bs,10as,10br,11s,12as)-10b-fluoro-11-hydroxy-10a,12a-dimethyl-3,4,4a,5,6,10a,10b,11,12,12a-decahydro-2h-naphtho[2,1-f]chromene-2,8(4bh)-dione lies in its specific stereochemistry and functional groups. These features give it distinct chemical and biological properties compared to similar compounds, making it a valuable subject for further research and development.
Eigenschaften
CAS-Nummer |
13258-79-2 |
|---|---|
Molekularformel |
C19H23FO4 |
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
(4aS,4bS,10aS,10bR,11S,12aS)-10b-fluoro-11-hydroxy-10a,12a-dimethyl-3,4,4a,4b,5,6,11,12-octahydronaphtho[2,1-f]chromene-2,8-dione |
InChI |
InChI=1S/C19H23FO4/c1-17-8-7-12(21)9-11(17)3-4-14-13-5-6-16(23)24-18(13,2)10-15(22)19(14,17)20/h7-9,13-15,22H,3-6,10H2,1-2H3/t13-,14-,15-,17-,18-,19-/m0/s1 |
InChI-Schlüssel |
XUYWZQUKJIPOPA-HQRJMKCBSA-N |
Isomerische SMILES |
C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1CCC(=O)O2)CCC4=CC(=O)C=C[C@@]43C)F)O |
Kanonische SMILES |
CC12CC(C3(C(C1CCC(=O)O2)CCC4=CC(=O)C=CC43C)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



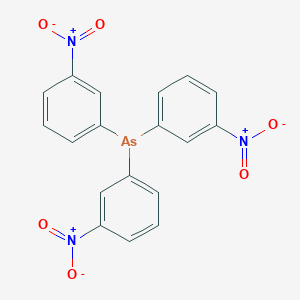

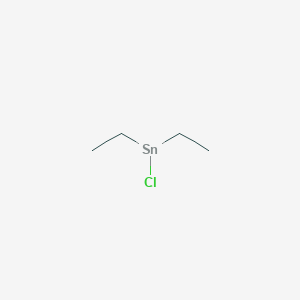
![ethyl N-[4-amino-6-[[2-hydroxy-3-(N-methylanilino)propyl]amino]-5-nitro-2-pyridyl]carbamate](/img/structure/B14722116.png)

![1,3-Dioxohexahydro-1H-cyclopenta[c]furan-4,5-dicarboxylic acid](/img/structure/B14722120.png)
